

Spectroscopic Profile of Heptyl Hexanoate: A Technical Guide

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Compound of Interest

Compound Name: *Heptyl hexanoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **heptyl hexanoate**, a fatty acid ester relevant in various research and development fields. The information presented herein includes Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) data, complete with detailed experimental protocols and a visual representation of its mass spectral fragmentation pathway.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS is a cornerstone technique for the separation and identification of volatile compounds like **heptyl hexanoate**. The following table summarizes its key chromatographic and mass spectrometric characteristics.

Parameter	Value	Reference
Molecular Formula	C ₁₃ H ₂₆ O ₂	[1]
Molecular Weight	214.34 g/mol	[1]
CAS Number	6976-72-3	[2]
Kovats Retention Index (Standard Non-Polar Column)	1459, 1470	[1]
Kovats Retention Index (Semi- Standard Non-Polar Column)	1448, 1482	[1]
Kovats Retention Index (Standard Polar Column)	1683, 1703, 1706	[1]

The mass spectrum of **heptyl hexanoate** obtained by electron ionization (EI) is characterized by a series of fragment ions. The most abundant ions are listed in the table below.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
43	99.99	[C ₃ H ₇] ⁺
117	97.22	[C ₆ H ₁₃ O ₂] ⁺ (McLafferty rearrangement)
99	73.37	[C ₆ H ₁₁ O] ⁺
41	69.79	[C ₃ H ₅] ⁺
57	68.03	[C ₄ H ₉] ⁺

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the analysis of fatty acid esters like **heptyl hexanoate** by GC-MS, based on established methodologies.[3][4][5]

1. Sample Preparation:

- **Heptyl hexanoate**, being a relatively volatile ester, can often be analyzed directly.
- Dilute the sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

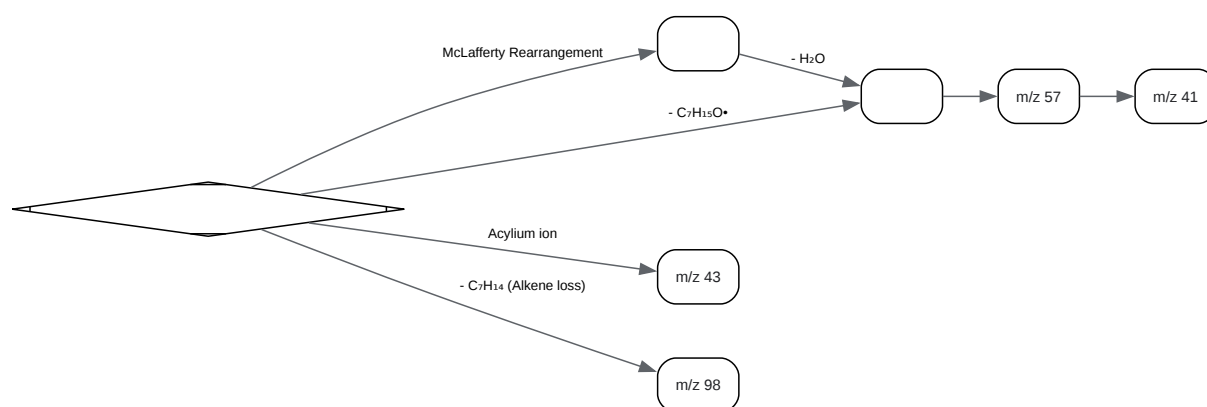
- Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp to 250 °C at a rate of 10 °C/min.
 - Final hold at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 40 to 400.
- Solvent Delay: 3 minutes.

Fragmentation Pathway of Heptyl Hexanoate

The fragmentation of **heptyl hexanoate** in an EI source is a key identifier. The following diagram illustrates the major fragmentation pathways.



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Caption: Major fragmentation pathways of **heptyl hexanoate** under electron ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimentally obtained spectra for **heptyl hexanoate** are not readily available in public databases, the chemical shifts can be reliably predicted based on the analysis of homologous esters and established chemical shift ranges.^{[6][7][8]}

Predicted ^1H NMR Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-a (CH_3 of hexanoate)	0.90	Triplet	3H
H-b, c, d (CH_2 of hexanoate)	1.30-1.35	Multiplet	6H
H-e ($\text{CH}_2\text{-COO}$)	2.28	Triplet	2H
H-f (O-CH_2)	4.05	Triplet	2H
H-g, h, i, j, k (CH_2 of heptyl)	1.25-1.65	Multiplet	10H
H-l (CH_3 of heptyl)	0.88	Triplet	3H

Predicted ^{13}C NMR Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (C=O)	173.9
C-2 ($\text{CH}_2\text{-COO}$)	34.3
C-3, C-4, C-5 (CH_2 of hexanoate)	22.4, 24.8, 31.3
C-6 (CH_3 of hexanoate)	13.9
C-1' (O-CH_2)	64.4
C-2', C-3', C-4', C-5', C-6' (CH_2 of heptyl)	22.6, 25.9, 28.6, 29.0, 31.8
C-7' (CH_3 of heptyl)	14.0

Experimental Protocol for NMR Analysis

The following is a general protocol for acquiring ^1H and ^{13}C NMR spectra of fatty acid esters.[6]
[9]

1. Sample Preparation:

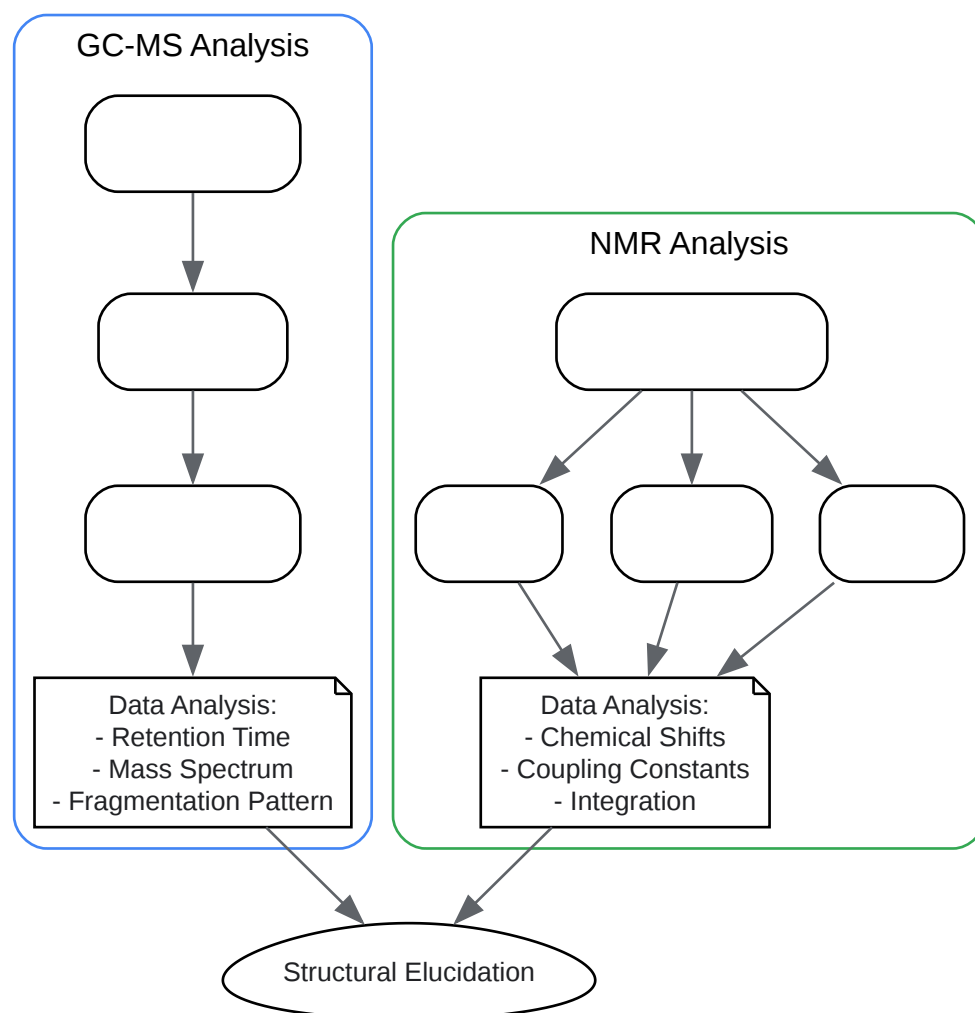
- Dissolve approximately 10-20 mg of the **heptyl hexanoate** sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is suitable for obtaining well-resolved spectra.
- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse (zg) sequence.
 - Number of Scans: 16-32 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
- DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be performed to differentiate between CH, CH_2 , and CH_3 groups.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the combined spectroscopic analysis of **heptyl hexanoate**.



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Caption: Workflow for the structural elucidation of **heptyl hexanoate** using GC-MS and NMR.

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